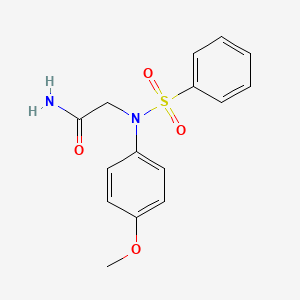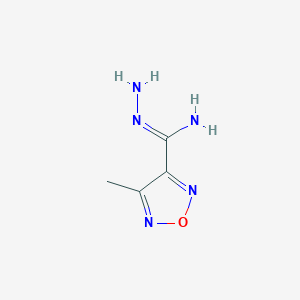![molecular formula C20H15N3O2 B5807956 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound, also known as BPN14770, has shown promise in the treatment of various neurological disorders, including Alzheimer's disease and Fragile X syndrome. In
Mecanismo De Acción
The mechanism of action of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves the modulation of cyclic AMP (cAMP) signaling pathways in the brain. This compound has been shown to increase the levels of cAMP in neurons, which can lead to the activation of various signaling pathways and the promotion of synaptic plasticity. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that breaks down cAMP. By inhibiting PDE4, this compound can further increase the levels of cAMP in the brain, leading to enhanced synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects in the brain. For example, this compound has been shown to enhance synaptic plasticity, improve memory, and reduce inflammation in the brain. In addition, this compound has been shown to promote the growth of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in lab experiments is its specificity for cAMP signaling pathways. This compound has been shown to selectively target PDE4, which is involved in the breakdown of cAMP, without affecting other signaling pathways in the brain. This specificity can be useful for researchers studying the role of cAMP signaling in various neurological disorders.
One limitation of using this compound in lab experiments is its relatively low potency. This compound has been shown to have an EC50 value of around 1 μM, which is relatively high compared to other compounds that target PDE4. This low potency may limit the effectiveness of this compound in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may investigate the effects of combining this compound with other compounds that target cAMP signaling pathways, in order to enhance its therapeutic effects. Finally, researchers may investigate the potential of this compound as a tool for studying the role of cAMP signaling in various neurological disorders.
Métodos De Síntesis
The synthesis method for 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves a multi-step process that has been described in detail in several scientific publications. The general approach involves the reaction of 4-cyanobiphenyl with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride and a base. The resulting product is then purified through a series of steps to yield the final compound.
Aplicaciones Científicas De Investigación
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders. In particular, this compound has shown promise in the treatment of Alzheimer's disease and Fragile X syndrome.
Propiedades
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-12-15-3-5-16(6-4-15)17-7-9-19(10-8-17)25-14-20(24)23-18-2-1-11-22-13-18/h1-11,13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGGTKUYMGTFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)


![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)
![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)



![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)